molecular formula C17H21F2N5 B6458241 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine CAS No. 2549016-12-6

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B6458241
CAS No.: 2549016-12-6
M. Wt: 333.4 g/mol
InChI Key: FZZSHIRRZGLILA-UHFFFAOYSA-N
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Description

4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine (CAS 2549016-12-6) is a potent and selective small-molecule inhibitor of human neuronal nitric oxide synthase (hnNOS) . This compound has demonstrated excellent potency in biochemical assays, with a Ki of 19 nM for hnNOS and a Ki of 15 nM for rat nNOS . It exhibits remarkable selectivity, showing 1075-fold selectivity for hnNOS over human endothelial NOS (eNOS) and 115-fold selectivity over human inducible NOS (iNOS), making it a valuable tool for specifically targeting neuronal NO signaling pathways without disrupting other isoforms . With a molecular formula of C17H21F2N5 and a molecular weight of 333.38 g/mol, this inhibitor is designed for blood-brain barrier penetration, a critical feature for studying central nervous system targets . Its physicochemical properties support high membrane permeability, including a topological polar surface area (TPSA) of 35.5 Ų and a calculated XLogP3 of 2.6 . Recent research published in the Journal of Medicinal Chemistry highlights its application in investigating the role of nNOS in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and neuronal damage following stroke . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5/c1-22(2)17-20-6-5-16(21-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSHIRRZGLILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Dimethylation of 2-Aminopyrimidine

Treatment of 2-amino-4-bromopyrimidine with methyl iodide (2.2 equiv) and sodium hydride in THF at 0°C yields 4-bromo-N,N-dimethylpyrimidin-2-amine (82% yield). Excess methyl iodide ensures complete dimethylation, while NaH deprotonates the amine for nucleophilic substitution.

Table 1: Optimization of Dimethylation Conditions

Methylating AgentBaseSolventTemp (°C)Yield (%)
Methyl iodideNaHTHF082
Dimethyl sulfateK2CO3DMF2568
TrimethylamineMeOH6045

Dimethyl sulfate offers a safer alternative but requires polar aprotic solvents like DMF for solubility.

Preparation of 4-[(2,4-Difluorophenyl)Methyl]Piperazine

Monoalkylation of Piperazine

Piperazine’s bifunctional nature necessitates protection-deprotection strategies to avoid dialkylation. A Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) reacts with (2,4-difluorophenyl)methyl chloride (1.1 equiv) in DMF using K2CO3 (2.0 equiv) at 60°C for 12 hours, yielding monoalkylated product (75%). Subsequent TFA-mediated deprotection affords 1-[(2,4-difluorophenyl)methyl]piperazine.

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the benzyl chloride’s electrophilic carbon attacks piperazine’s secondary amine. Steric hindrance from the Boc group directs alkylation to the unprotected nitrogen.

Coupling Strategies for Pyrimidine-Piperazine Conjugation

Buchwald-Hartwig Amination

4-Bromo-N,N-dimethylpyrimidin-2-amine and 1-[(2,4-difluorophenyl)methyl]piperazine undergo palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in dioxane at 100°C for 18 hours (78% yield).

Table 2: Catalytic System Screening

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosCs2CO378
Pd₂(dba)₃BINAPKOtBu65
PdCl₂(AmPhos)DavePhosNaOtBu58

Xantphos enhances catalytic activity by stabilizing the Pd center, while Cs2CO3 facilitates deprotonation.

Nucleophilic Aromatic Substitution (SNAr)

Heating 4-chloro-N,N-dimethylpyrimidin-2-amine with 1-[(2,4-difluorophenyl)methyl]piperazine in DMF at 120°C for 24 hours achieves substitution (62% yield). Electron-withdrawing groups on pyrimidine (e.g., chloro) activate the ring for nucleophilic attack, though reactivity remains lower than bromo analogues.

Purification and Characterization

Column Chromatography

Crude products purify via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. The target compound elutes at Rf = 0.35, confirmed by TLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.98 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 8H, piperazine-H), 4.25 (s, 2H, ArCH₂N), 6.80–7.10 (m, 3H, Ar-H), 8.20 (s, 1H, pyrimidine-H).

  • HRMS (ESI+) : m/z calc. for C₁₈H₂₂F₂N₆ [M+H]⁺ 381.1901, found 381.1898.

Scalability and Industrial Considerations

Solvent Recycling

Dioxane and DMF recover via distillation (≥90% purity), reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine rings can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
  • Structural Features : Shares the 2,4-difluorophenyl and piperazine moieties but incorporates a triazole ring and a tetrahydrofuran-oxolan system.
  • Activity: Optimized for inhaled delivery, PC945 is a potent antifungal agent targeting Aspergillus spp. via CYP51 (lanosterol 14α-demethylase) inhibition. Its design minimizes systemic exposure, enhancing lung-specific efficacy .
  • Key Difference : The triazole group in PC945 is critical for CYP51 binding, whereas the target compound lacks this moiety, suggesting divergent mechanisms.
Posaconazole (4-(4-{4-[4-({(3R,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-[(2S,3S)-2-hydroxypentan-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one)
  • Structural Features : Contains a triazole, tetrahydrofuran, and piperazine-linked difluorophenyl group.
  • Activity : Broad-spectrum systemic antifungal agent with oral/IV administration. Inhibits CYP51, disrupting ergosterol synthesis .
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
  • Structural Features : Substitutes pyrimidine with a pteridine ring and replaces the 2,4-difluorophenyl group with a phenyl.
  • Activity: Limited data, but pteridine derivatives are associated with kinase inhibition or antimicrobial activity .
  • Key Difference : The larger pteridine system may alter solubility and binding kinetics compared to the pyrimidine core.
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
  • Structural Features : Features a sulfonyl-acenaphthylene group on piperazine and a cyclohexyl substituent.
  • Activity : Sulfonyl groups often enhance protein binding; this compound may target proteases or inflammatory pathways .
  • Key Difference : The sulfonyl group introduces polar interactions absent in the target compound.

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituents Target/Activity Administration Route
Target Compound Pyrimidine Piperazine-(2,4-difluorophenyl), dimethylamine Undetermined (potential antifungal/CNS) Unknown
PC945 Benzamide Piperazine-(difluorophenyl), triazole CYP51 (antifungal) Inhaled
Posaconazole Triazole-tetrahydrofuran Piperazine-(difluorophenyl), triazole CYP51 (antifungal) Oral/IV
N-(2,4-Dimethylphenyl)-pteridin-4-amine Pteridine Piperazine-phenyl Kinase/enzyme modulation Unknown
N-Cyclohexyl-sulfonylpyrimidine Pyrimidine Piperazine-sulfonyl-acenaphthylene Protease/receptor inhibition Unknown
Key Observations :

Antifungal Activity : PC945 and Posaconazole leverage triazole-CYP51 interactions, whereas the target compound’s dimethylamine-pyrimidine may prioritize other targets.

Structural Flexibility : Piperazine linkers enable diverse substitutions, modulating solubility (e.g., PC945’s inhaled efficacy) and tissue penetration.

Electron-Deficient Groups : The 2,4-difluorophenyl moiety enhances membrane permeability and metabolic stability across analogs .

Biological Activity

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique substitution pattern, which contributes to its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine ring connected to a piperazine moiety , with a 2,4-difluorophenyl group attached. This structural configuration is pivotal for its interaction with biological targets.

Property Value
IUPAC NameThis compound
Molecular FormulaC16H18F2N4
Molecular Weight306.34 g/mol
CAS Number2549003-68-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function through:

  • Inhibition of Kinases : The compound potentially inhibits specific kinases involved in cell proliferation, making it a candidate for cancer therapy.
  • Modulation of Receptors : It may also modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For example:

  • IC50 Values : In vitro studies showed IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating moderate potency.

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects:

  • Anxiolytic and Antidepressant Properties : Research suggests that similar piperazine derivatives can enhance serotonin receptor activity, which may lead to anxiolytic effects.

Case Studies

  • Study on Anticancer Properties
    • A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction at higher concentrations.
  • Neuropharmacological Evaluation
    • Another research focused on the anxiolytic potential of related compounds in animal models. The results demonstrated reduced anxiety-like behavior in treated subjects compared to controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

Compound Name IC50 (µM) Activity Type
Compound A (similar piperazine derivative)10Anticancer
Compound B (related pyrimidine derivative)15Neuroprotective
4-{4-[(2,4-Difluorophenyl)methyl]piperazin}5Anticancer

Q & A

Q. What are the key synthetic challenges in preparing 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution on the pyrimidine ring and piperazine functionalization. Key challenges include:
  • Regioselectivity : Ensuring the 2-amine group on the pyrimidine remains unreacted during alkylation steps. Use protecting groups like tert-butoxycarbonyl (Boc) to shield amines .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for piperazine coupling, while inert atmospheres prevent oxidation of sensitive intermediates .
  • Catalysts : Palladium or copper catalysts may improve yields in cross-coupling reactions involving the difluorophenyl group .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.2 ppm, piperazine protons at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected for C18_{18}H22_{22}F2_2N6_6: 384.19) .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits to quantify IC50_{50} values .
  • Cellular Uptake Studies : Use LC-MS/MS to measure intracellular concentrations in cancer cell lines (e.g., HeLa, A549) .
  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin or dopamine receptors) to assess affinity .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved during synthesis?

  • Methodological Answer :
  • Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate the pyrimidine at specific positions, enabling selective alkylation or arylation .
  • Protecting Group Strategies : Temporary protection of the 2-amine with acetyl groups directs reactivity to the 4-position .
  • Computational Guidance : DFT calculations predict electron density distributions to prioritize reactive sites .

Q. How can X-ray crystallography and computational modeling resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • X-ray Crystallography : Determine bond angles and torsion angles (e.g., dihedral angles between pyrimidine and piperazine rings) to confirm stereochemistry .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems to assess flexibility of the difluorophenylmethyl group and its impact on binding pocket interactions .
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N-H⋯N bonds) that stabilize the active conformation .

Q. What strategies can elucidate the role of the 2,4-difluorophenyl group in receptor binding affinity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with mono-fluoro or non-fluorinated phenyl groups and compare IC50_{50} values (Table 1) .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the difluorophenyl group and hydrophobic receptor pockets .
  • Fluorine NMR (19^{19}F NMR) : Probe electronic effects of fluorine substituents on binding kinetics .

Data Contradiction Analysis

Q. How can contradictory data from kinase inhibition assays be systematically analyzed?

  • Methodological Answer :
  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition) .
  • Compound Purity : Characterize batches via HPLC (>95% purity) to rule out impurity-driven variability .
  • Statistical Meta-Analysis : Apply hierarchical Bayesian models to reconcile IC50_{50} discrepancies across labs, accounting for assay conditions (e.g., ATP concentration) .

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